1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane
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Overview
Description
1-(Bromomethyl)-4-methoxybicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and a methoxy group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-4-methoxybicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted bicyclo[2.2.1]heptane derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted bicyclo[2.2.1]heptane .
Scientific Research Applications
1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with unique biological activities.
Material Science: Utilized in the preparation of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to more reactive intermediates, facilitating further transformations .
Comparison with Similar Compounds
1-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the methoxy group, making it less versatile in certain reactions.
1-(Bromomethyl)-4-methylbicyclo[2.2.1]heptane: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness: 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane is unique due to the presence of both bromomethyl and methoxy groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxybicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-11-9-4-2-8(6-9,7-10)3-5-9/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBJDVDSSJBED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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